molecular formula C9H6N2O4 B011295 3-(Cyanomethyl)-2-nitrobenzoic acid CAS No. 104825-34-5

3-(Cyanomethyl)-2-nitrobenzoic acid

Cat. No.: B011295
CAS No.: 104825-34-5
M. Wt: 206.15 g/mol
InChI Key: DDAYNJMSNNRHOT-UHFFFAOYSA-N
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Description

3-(Cyanomethyl)-2-nitrobenzoic acid is an organic compound with the chemical formula C9H6N2O4. It is a derivative of benzoic acid, characterized by the presence of a cyanomethyl group (-CH2CN) and a nitro group (-NO2) attached to the benzene ring. This compound is a colorless to light yellow crystalline powder with a distinct benzoic acid odor. It is insoluble in water at room temperature but can be dissolved in organic solvents. It is primarily used as an intermediate in organic synthesis, particularly in the pharmaceutical, agricultural, and dye industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Cyanomethyl)-2-nitrobenzoic acid can be synthesized through the reaction of 3-chloromethyl-2-nitrobenzoic acid with sodium cyanide. The reaction involves dissolving 3-chloromethyl-2-nitrobenzoic acid in aqueous ammonia, followed by the addition of sodium cyanide solution. The mixture is then heated and stirred to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale batch reactions. The process begins with the chloromethylation of 2-nitrobenzoic acid, followed by the cyanation step using sodium cyanide. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable methods to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions

3-(Cyanomethyl)-2-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: Acidic or basic aqueous solutions

Major Products Formed

Scientific Research Applications

3-(Cyanomethyl)-2-nitrobenzoic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of dyes, pigments, and coatings

Mechanism of Action

The mechanism of action of 3-(Cyanomethyl)-2-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyanomethyl group can also participate in nucleophilic substitution reactions, modifying the structure and function of target molecules. These interactions can result in the inhibition or activation of specific enzymes and pathways, contributing to the compound’s biological activity .

Comparison with Similar Compounds

3-(Cyanomethyl)-2-nitrobenzoic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-(cyanomethyl)-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4/c10-5-4-6-2-1-3-7(9(12)13)8(6)11(14)15/h1-3H,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDAYNJMSNNRHOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)O)[N+](=O)[O-])CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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